molecular formula C18H26O2 B1623901 Epinandrolone CAS No. 4409-34-1

Epinandrolone

Cat. No. B1623901
CAS RN: 4409-34-1
M. Wt: 274.4 g/mol
InChI Key: NPAGDVCDWIYMMC-SHRADXDESA-N
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Description

Epinandrolone is a synthetic anabolic steroid that has been developed for scientific research purposes. It is a derivative of nandrolone, which is a naturally occurring hormone in the human body. Epinandrolone has been synthesized in the laboratory through a series of chemical reactions, and it has been found to have several potential applications in scientific research.

Scientific Research Applications

Identification in Pregnant Ewes

Epinandrolone, known as 17 alpha-nortestosterone, has been found to occur naturally in the urine of pregnant sheep. Using gas chromatography-mass spectrometry, researchers demonstrated the presence of epinandrolone in small amounts during the first four months of pregnancy, with concentrations increasing towards parturition. This study contributes to the understanding of endogenous steroid profiles in animals (Clouet et al., 1997).

Role in Translational Epidemiology

While not directly linked to epinandrolone, the field of translational epidemiology, which bridges basic scientific discoveries to population health impact, plays a significant role in understanding and applying findings related to compounds like epinandrolone. It involves evaluating the efficacy of scientific discoveries, including potential applications of epinandrolone, through various phases of research (Khoury, Gwinn, & Ioannidis, 2010).

Drug Discovery and Development Processes

The process of drug discovery and development is crucial for understanding the potential therapeutic applications of compounds like epinandrolone. This involves high throughput target identification, screening, and validation, emphasizing the importance of understanding the underlying biology of compounds for effective drug development (Rees & Belcher, 2014).

Scientific Inquiry and Knowledge Construction

Research in scientific inquiry, including how new compounds are studied and understood, informs the processes used in investigating compounds like epinandrolone. Understanding how scientific knowledge is constructed and the nature of scientific inquiry is fundamental in the exploration and application of new scientific discoveries (Carey et al., 1989).

Reproducibility in Epidemiologic Research

The concept of reproducibility in research, particularly in epidemiology, is critical for validating the findings related to compounds like epinandrolone. Ensuring that results can be replicated by independent methods and analyses strengthens the credibility and applicability of research findings (Peng, Dominici, & Zeger, 2006).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGDVCDWIYMMC-SHRADXDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016522
Record name Epinandrolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epinandrolone

CAS RN

4409-34-1
Record name Epinandrolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinandrolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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